molecular formula C12H18ClNS B2885877 1-Benzylpiperidine-3-thiol hydrochloride CAS No. 1909320-32-6

1-Benzylpiperidine-3-thiol hydrochloride

Cat. No.: B2885877
CAS No.: 1909320-32-6
M. Wt: 243.79
InChI Key: UXFYFHXLCVHDFJ-UHFFFAOYSA-N
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Description

1-Benzylpiperidine-3-thiol hydrochloride is a chemical compound with the molecular formula C12H18ClNS and a molecular weight of 243.8 g/mol It is a piperidine derivative, characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and a thiol group at the third position

Preparation Methods

The synthesis of 1-benzylpiperidine-3-thiol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and benzyl chloride as the primary starting materials.

    Reaction Conditions: The piperidine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 1-benzylpiperidine.

    Thiol Group Introduction: The thiol group is introduced at the third position of the piperidine ring through a nucleophilic substitution reaction using a thiolating agent like thiourea.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzylpiperidine-3-thiol hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzylpiperidine-3-thiol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzylpiperidine-3-thiol hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring and thiol group play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-Benzylpiperidine-3-thiol hydrochloride can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in the combination of the benzyl and thiol groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzylpiperidine-3-thiol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS.ClH/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFYFHXLCVHDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)S.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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